(2,3-dimethylphenyl)[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amine hydrobromide
Overview
Description
(2,3-dimethylphenyl)[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amine hydrobromide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as drug development, medicinal chemistry, and material science. The compound is synthesized through a series of chemical reactions and exhibits unique biochemical and physiological effects that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of (2,3-dimethylphenyl)[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amine hydrobromide involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine site on tubulin, preventing its polymerization and leading to cell cycle arrest and ultimately, cell death.
Biochemical and physiological effects:
In addition to its anti-cancer properties, (2,3-dimethylphenyl)[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amine hydrobromide has also been shown to exhibit anti-inflammatory and anti-oxidant effects. Studies have shown that the compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of (2,3-dimethylphenyl)[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amine hydrobromide is its potency and selectivity towards cancer cells, making it a promising candidate for further research in drug development. However, one of the limitations of the compound is its poor solubility in water, which may affect its pharmacokinetic properties and limit its bioavailability.
Future Directions
There are several future directions for the research and development of (2,3-dimethylphenyl)[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amine hydrobromide. One potential direction is the synthesis of analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the compound's mechanism of action and its potential interactions with other drugs.
Scientific Research Applications
The compound has been extensively studied for its potential applications in drug development, particularly in the treatment of cancer. Studies have shown that (2,3-dimethylphenyl)[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amine hydrobromide exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further research.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S.BrH/c1-12-7-6-10-15(13(12)2)18-17-19-16(11-20-17)14-8-4-3-5-9-14;/h3-11H,1-2H3,(H,18,19);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXIJZQPUPVJFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=CS2)C3=CC=CC=C3)C.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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